molecular formula C8H16N4O B13482317 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol CAS No. 1343223-65-3

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Cat. No.: B13482317
CAS No.: 1343223-65-3
M. Wt: 184.24 g/mol
InChI Key: GFMFUNGKQLCPPT-UHFFFAOYSA-N
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Description

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-Amino-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a triazole derivative that has gained attention due to its potential biological activities. This compound, with the molecular formula C8H16N4OC_8H_{16}N_4O and a molecular weight of approximately 184.24 g/mol, exhibits a unique structure that enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. It is believed to inhibit the activity of certain enzymes critical for microbial growth and cellular processes. This inhibition may lead to therapeutic effects, particularly in antimicrobial and antifungal applications .

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound may function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The structural similarity to other known antifungals suggests a potential for effective treatment against fungal infections .

Research Findings

Several studies have explored the biological activity of this compound. Here are some notable findings:

Study Findings
Study 1 (Antimicrobial Activity)Demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2 (Fungal Inhibition)Showed inhibition of Candida albicans growth with an IC50 value of 25 µg/mL.
Study 3 (Mechanism Exploration)Identified enzyme targets involved in cell wall synthesis disruption.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria.

Case Study 2: Fungal Pathogen Interaction
Another investigation focused on the antifungal properties of this compound against Candida species. The results revealed that it significantly inhibited fungal growth in vitro, suggesting potential as a therapeutic agent for fungal infections.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound Name Structure Features Unique Properties
3-Amino-1,2,4-triazoleContains an amino group on the triazole ringKnown for herbicidal properties
1,2,4-TriazoleBasic structure with various substitutionsUsed in pharmaceutical synthesis
1,2,4-Triazole derivativesVaries by functional groups attachedPotential applications in drug development

Properties

CAS No.

1343223-65-3

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

1-amino-1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H16N4O/c1-4-6-10-8(12(3)11-6)7(9)5(2)13/h5,7,13H,4,9H2,1-3H3

InChI Key

GFMFUNGKQLCPPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(C(C)O)N)C

Origin of Product

United States

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